
2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is a chemical compound with the molecular formula C13H11NO4S2 and a molecular weight of 309.36 g/mol . This compound is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry and materials science. The presence of the methylsulfonyl group and the dioxide functionality imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide typically involves the oxidation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the parent phenothiazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Phenothiazine 5-Oxide: A related compound with similar oxidation state but different functional groups.
2-(Methylsulfonyl)phenothiazine: A compound with a similar structure but lacking the dioxide functionality.
Uniqueness
2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is unique due to the presence of both the methylsulfonyl group and the dioxide functionality. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Biologische Aktivität
2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide (CAS Number: 1391051-98-1) is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique properties due to the presence of both the methylsulfonyl group and the dioxide functionality, which enhance its reactivity and biological interactions.
- Molecular Formula : C13H11NO4S2
- Molecular Weight : 309.36 g/mol
- Structure : The compound features a phenothiazine backbone with a methylsulfonyl group at the 2-position and a dioxide group at the 5,5-position.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as an electron donor or acceptor, facilitating redox reactions. Additionally, it may interact with biological macromolecules such as proteins and nucleic acids through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects .
Biological Activities
1. Antimicrobial Properties
Research indicates that phenothiazine derivatives, including this compound, exhibit antimicrobial activities. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
2. Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .
3. Neuroprotective Effects
The compound has shown promise in neuroprotection by inhibiting neuroinflammatory processes. It may act by modulating the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various phenothiazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Mechanisms
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating a targeted mechanism for cancer therapy .
Comparative Analysis
Eigenschaften
IUPAC Name |
2-methylsulfonyl-10H-phenothiazine 5,5-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c1-19(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)20(13,17)18/h2-8,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFPVNVEKDXYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.